1-Ethylpiperidine-2-methylamine
Overview
Description
1-Ethylpiperidine-2-methylamine is not directly mentioned in the provided papers, but we can infer some information based on related compounds and synthesis methods. The compound appears to be a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The ethyl and methylamine groups suggest that it is a substituted piperidine with potential applications in pharmaceuticals or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 1-methyl-2,6-diphenylpiperidin-4-one, a related compound, was achieved using the Claisen-Schmidt reaction followed by a reaction with methylamine and then a Gewald reaction . Similarly, the synthesis of N-methyl-2-(2-pyridyl)ethylamine hydrochloride was performed in four steps from 2-methylpyridine, indicating that the synthesis of 1-Ethylpiperidine-2-methylamine could also involve multiple steps and optimization of reaction conditions .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperidine-2-methylamine would likely be characterized by spectroscopic methods such as NMR, MS, and IR, as seen in the characterization of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate . X-ray crystallography could also be used to determine the conformation of the molecule, as demonstrated in the study of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole .
Chemical Reactions Analysis
The chemical behavior of related compounds can provide insight into the reactions of 1-Ethylpiperidine-2-methylamine. For instance, the nucleophilic rearrangement of 2'-substituted 2-ethylpyridines with methylamine suggests that 1-Ethylpiperidine-2-methylamine could also undergo similar nucleophilic reactions . Additionally, the thermal decomposition of ethylamine on a Si(100)-2 × 1 surface indicates that 1-Ethylpiperidine-2-methylamine might also decompose under certain conditions, leading to various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperidine-2-methylamine would be influenced by its functional groups and molecular structure. The compound's basicity and nucleophilicity could be compared to related compounds such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which is a weak nucleophilic base . The solubility, boiling point, and melting point could be predicted based on the properties of similar piperidine derivatives.
Scientific Research Applications
1. Optical Properties and Configuration
The absolute configuration and optical properties of derivatives of 2-ethylpiperidine, which is closely related to 1-ethylpiperidine-2-methylamine, have been established through chemical correlations and optical rotatory dispersion measurements. These findings are crucial for understanding the optical activities of these compounds (Beyerman, Bosch, Breuker, & Maat, 2010).
2. Synthesis and Chemical Reactions
The synthesis and reactivity of related compounds, such as 1-amino-4-methylpiperazine, have been explored, highlighting the potential use of 1-ethylpiperidine-2-methylamine in medicinal drug synthesis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004). Additionally, the synthesis of complex molecules using 1-methyl-2,6-diphenylpiperidin-4-one, derived from similar compounds, highlights the versatility of these amines in chemical synthesis (Guo-ping, 2008).
3. Photophysical and Anticancer Properties
Investigations into the photophysical and anticancer properties of N4Py complexes, which involve similar amine structures, have shown potential for applications in cancer therapy (Lo, Huff, Preston, McMorran, Giles, Gordon, & Crowley, 2015).
4. Spectroscopy and Molecular Analysis
Studies on the spectroscopic properties of amines, including ethylamine and methylamine, provide insights into the conformational analysis and electronic structure of compounds like 1-ethylpiperidine-2-methylamine (Alkorta & Elguero, 2004).
Future Directions
properties
IUPAC Name |
(1-ethylpiperidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKNBLYGRWKNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958828 | |
Record name | 1-(1-Ethylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-2-methylamine | |
CAS RN |
37782-46-0 | |
Record name | 1-Ethyl-2-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37782-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylpiperidine-2-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037782460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Ethylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperidine-2-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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